molecular formula C13H9F3N4O2 B2801983 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034278-24-3

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2801983
CAS No.: 2034278-24-3
M. Wt: 310.236
InChI Key: KXGLGTAZLHHTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a triazolo[4,3-a]pyridine ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound has been explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazolo[4,3-a]pyridine core but may differ in the substituents attached to the ring.

  • Furan-2-carboxamide derivatives: These compounds contain the furan-2-carboxamide moiety but may have different core structures.

Uniqueness: N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGLGTAZLHHTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.